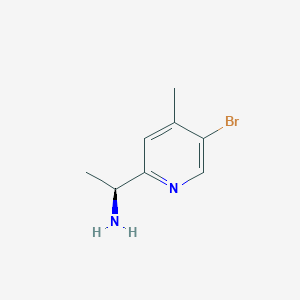

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

Description

BenchChem offers high-quality (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-5-3-8(6(2)10)11-4-7(5)9/h3-4,6H,10H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAILKBWHOOVHP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=C1Br)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

An In-depth Technical Guide to (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine: Synthesis, Characterization, and Application

Executive Summary: Chiral amines featuring a pyridine scaffold are foundational building blocks in modern medicinal chemistry, frequently appearing in molecules targeting a wide range of diseases.[1][2] This guide provides a comprehensive technical overview of the specific chiral amine, (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, a compound of interest for its potential as a versatile intermediate in drug discovery. While this specific isomer is not extensively documented, this paper outlines a robust and scientifically grounded synthetic pathway, drawing from established methodologies for analogous structures. We present a detailed protocol for its synthesis via asymmetric reductive amination, a complete workflow for its purification and characterization, and an expert analysis of its potential applications as a scaffold for developing novel therapeutics, particularly in the realm of kinase inhibitors.[3]

Chemical Identity and Physicochemical Profile

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a chiral organic compound featuring a pyridine ring substituted with bromine, a methyl group, and a stereospecific (S)-ethylamine group. The arrangement of these functional groups offers a unique combination of properties for synthetic utility and biological interaction.

-

Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, a common feature in kinase hinge-binding motifs.[3]

-

Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle, enabling downstream carbon-carbon and carbon-heteroatom bond formations (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) for library synthesis and structure-activity relationship (SAR) studies.[4]

-

Chiral Ethylamine: The (1S)-ethylamine moiety introduces a specific three-dimensional architecture, which is critical for enantioselective recognition by biological targets like enzymes and receptors. Chiral amines are ubiquitous pharmacophores in active pharmaceutical ingredients.[5]

-

Methyl Group: The methyl group at the 4-position influences the electronic properties and steric profile of the pyridine ring, potentially enhancing binding affinity or modifying the metabolic stability of derivative compounds.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine |

| CAS Number | Not available |

| Predicted XLogP3 | 1.8-2.2 |

| Predicted pKa (Amine) | 8.5-9.0 |

| Predicted pKa (Pyridine) | 3.5-4.0 |

Proposed Synthesis and Characterization

The most logical and efficient pathway to synthesize the target chiral amine is through the asymmetric reductive amination of its corresponding ketone precursor, 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one, which is documented as a commercially available or synthetically accessible intermediate.[6][7] This method offers high potential for stereocontrol, a critical requirement for producing enantiopure pharmaceutical building blocks.[1][2]

Retrosynthetic Analysis

The synthesis can be envisioned by disconnecting the C-N bond of the amine, leading back to the ketone and an ammonia source. The chirality is introduced during the reduction of the intermediate imine, guided by a chiral catalyst.

Caption: Retrosynthetic path for the target amine.

Detailed Synthesis Protocol: Asymmetric Reductive Amination

This protocol is based on established transition-metal-catalyzed transfer hydrogenative direct asymmetric reductive amination (THDARA) methods, which are known for their efficiency and operational simplicity under mild conditions.[5]

Starting Material: 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one[6][7] Key Reagents: Ammonium formate (or other ammonia source), formic acid (reducing agent), chiral half-sandwich Iridium (Ir) or Rhodium (Rh) catalyst.

Step-by-Step Procedure:

-

Reactor Setup: To a dry, 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one (1.0 eq, e.g., 2.14 g, 10 mmol).

-

Reagent Addition: Add ammonium formate (5.0 eq, 3.15 g, 50 mmol) and the chiral catalyst (e.g., a Cp*-Iridium complex with a chiral diamine ligand, 0.01-1 mol%).

-

Solvent and Reaction Initiation: Add a degassed solvent such as dichloromethane (DCM) or methanol (20-30 mL). Finally, add formic acid (2.0-5.0 eq).

-

Reaction Execution: Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C) for 12-24 hours.

-

Rationale: The reaction proceeds via the in situ formation of an imine from the ketone and ammonia, followed by a catalyst-mediated, stereoselective transfer hydrogenation to yield the chiral amine.[8] Mild temperatures are generally sufficient and help prevent catalyst degradation.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

-

Work-up:

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization Workflow

Ensuring the purity and correct stereochemistry of the final product is paramount. A self-validating workflow involves sequential purification and multi-modal analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one | 1413285-68-3 [sigmaaldrich.com]

- 7. 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one - [sigmaaldrich.com]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Efficacy

In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are fundamental determinants of its ultimate success or failure. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its pharmacokinetic and pharmacodynamic profiles.[1][2][3] A comprehensive understanding and early optimization of these characteristics are therefore not merely academic exercises but critical steps in crafting a safe and effective therapeutic agent. This guide provides an in-depth exploration of the key physicochemical attributes of the novel chiral amine, (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine, a compound of interest in medicinal chemistry.

The structure of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine, featuring a stereocenter, a brominated pyridine ring, and a primary amine, presents a unique combination of functionalities that will dictate its behavior in biological systems. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing its solubility, acidity (pKa), and lipophilicity (logP), providing a robust framework for its evaluation as a potential drug candidate.

Molecular Identity and Structural Attributes

A foundational step in the physicochemical characterization of any compound is the precise definition of its molecular structure and associated basic properties.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine | N/A |

| Molecular Formula | C₈H₁₁BrN₂ | N/A |

| Molecular Weight | 215.09 g/mol | N/A |

| CAS Number | Not available | N/A |

| Predicted Boiling Point | 257.6 ± 25.0 °C | [4] |

| Predicted Density | 1.477 ± 0.06 g/cm³ | [4] |

Note: Predicted values are computationally derived and await experimental verification.

Acidity Constant (pKa): A Determinant of Ionization and Biological Interactions

The pKa of a molecule is the pH at which it exists in an equilibrium between its ionized and non-ionized forms. This parameter is of paramount importance as the ionization state of a drug profoundly affects its solubility, permeability across biological membranes, and binding to its target protein.[5][6] For (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine, the primary amine and the pyridine ring are the key ionizable groups.

Predicted pKa: A computationally predicted pKa for the protonated amine of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine is 8.66 ± 0.50 .[4] This value suggests that at physiological pH (approximately 7.4), a significant portion of the molecule will exist in its protonated, cationic form.

Experimental Determination of pKa

A rigorous experimental determination of the pKa is essential for validating computational predictions. Potentiometric titration is a gold-standard method for this purpose.

Protocol for Potentiometric pKa Determination:

-

Preparation of the Analyte Solution: Accurately weigh a sample of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to fully protonate the basic centers. Subsequently, titrate the protonated form with a standardized solution of a strong base (e.g., NaOH), recording the pH at each incremental addition of the titrant.

-

Data Analysis: Plot the pH as a function of the volume of added base. The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the amine is in its protonated form and half is in its neutral form. More sophisticated analysis can be performed using software that fits the titration data to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical physicochemical property that dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption from the gastrointestinal tract and its formulation possibilities.[1] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[1]

The presence of a polar amine group in (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine suggests some degree of aqueous solubility, particularly at acidic pH where the amine is protonated. However, the aromatic pyridine ring and the bromine atom contribute to its lipophilicity, which can counteract this effect.

Experimental Determination of Solubility

Thermodynamic and kinetic solubility assays are commonly employed to assess the solubility of a compound.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Report the solubility in units of µg/mL or µM at each pH.

Caption: Thermodynamic Solubility Assay Workflow.

Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences a drug's absorption, distribution, and interaction with its target.[1] It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds. An optimal balance between lipophilicity and hydrophilicity is essential for good oral bioavailability.[1]

Experimental Determination of Lipophilicity

The shake-flask method is the traditional approach for determining logP, while HPLC-based methods offer a higher throughput alternative.

Protocol for logP Determination (Shake-Flask Method):

-

Preparation: Prepare a solution of the compound in the aqueous phase (water or buffer) and pre-saturate both the aqueous and organic (n-octanol) phases with each other.

-

Partitioning: Add a known volume of the octanol to the aqueous solution of the compound. Shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate, typically by centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

For ionizable compounds like (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine, determining the logD at physiological pH (7.4) is more relevant. The procedure is similar, but a buffer of the desired pH is used as the aqueous phase.

Proposed Synthetic Route

A plausible synthetic pathway for (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine can be envisioned starting from commercially available precursors. The following scheme illustrates a potential route, though laboratory optimization would be required.

Caption: Proposed Synthetic Pathway.

This route involves the asymmetric reductive amination of a suitable ketone precursor. The stereochemistry at the ethylamine moiety is crucial and can be introduced using a chiral auxiliary or a chiral catalyst.

Conclusion: An Integrated Approach to Physicochemical Profiling

The comprehensive physicochemical characterization of (1S)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine is a critical endeavor for its advancement as a potential therapeutic agent. The interplay between its pKa, solubility, and lipophilicity will ultimately define its drug-like properties.[3] While computational predictions offer valuable initial insights, rigorous experimental validation through the methodologies outlined in this guide is indispensable. A thorough understanding of these fundamental properties will empower researchers to make informed decisions, optimize molecular design, and navigate the complex path of drug development with greater confidence and efficiency.

References

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.

- Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajjournals.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.

- What are the physicochemical properties affecting drug distribution? (2025, May 21). Azeotropy.

- How Drug Physical and Chemical Properties Impact Effectiveness. (2025, July 16). Raytor.

- Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway | Royal Society of Chemistry. (2023, February 3). Royal Society of Chemistry.

- Analysis of Physicochemical Properties for Drugs of Natural Origin.

- Physicochemical Property Study - DMPK. WuXi AppTec.

- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine price,buy (S) - ChemicalBook. ChemicalBook.

- pKa Data Compiled by R. Williams.

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine price,buy (S)-1-(5-Bromo-pyridin-2-yl)-ethylamine - chemicalbook [m.chemicalbook.com]

- 5. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

- 6. books.rsc.org [books.rsc.org]

A Technical Guide to (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine: Properties, Synthesis, and Applications

Abstract

(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine is a chiral aminopyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its defined stereochemistry and functionalized pyridine core make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic and purification strategy, and discusses its potential applications in modern drug discovery. The protocols and insights presented herein are designed to support researchers and drug development professionals in leveraging this compound for their research and development programs.

Core Physicochemical Properties

The precise characterization of a chiral intermediate is fundamental to its successful application in a multi-step synthesis. The key identifiers and properties of (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine have been determined and are summarized in the table below. The molecular formula of the free base is C₈H₁₁BrN₂ and its corresponding molecular weight is approximately 215.09 g/mol . The hydrochloride salt form has a molecular formula of C₈H₁₂BrClN₂ and a molecular weight of approximately 252.00 Da[1].

| Property | Value | Source |

| IUPAC Name | (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine | N/A |

| Molecular Formula | C₈H₁₁BrN₂ | Derived from[1] |

| Molecular Weight | 215.09 g/mol | Derived from[1] |

| CAS Number | Not explicitly available | N/A |

| Canonical SMILES | CC(C1=NC=C(C(C)=C1)Br)N | N/A |

| InChI Key | Not explicitly available; related to[1] | N/A |

| Stereochemistry | (S)-enantiomer | N/A |

| Typical Purity | >95% (Enantiomeric Excess >98%) | Standard for chiral intermediates |

| Physical Form | Solid or oil | N/A |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure chiral amines is a critical challenge in medicinal chemistry.[2] The pathway to (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine requires a strategy that not only constructs the core molecule but also rigorously controls the stereochemistry at the α-carbon. A common and effective approach involves the synthesis of a racemic amine followed by chiral resolution.

Synthetic Workflow Rationale

The proposed synthesis begins with the commercially available precursor, 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-one[3]. This ketone serves as the direct antecedent to the target amine.

-

Reductive Amination: The ketone is converted to a racemic amine via reductive amination. This is a well-established, high-yielding transformation. While direct reduction of an intermediate imine with agents like sodium borohydride is effective, this process generates a 1:1 mixture of the (R) and (S) enantiomers[4].

-

Chiral Resolution: The critical step is the separation of the desired (S)-enantiomer from the racemic mixture. This is typically achieved by forming diastereomeric salts using a chiral acid (e.g., (+)-tartaric acid). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization[5].

-

Salt Breaking: Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with a base to liberate the pure (S)-enantiomer free base.

This workflow is depicted in the diagram below.

Alternative Strategies: Asymmetric Synthesis

While resolution is a classic and robust method, modern asymmetric synthesis offers a more direct route. Chiral auxiliaries, such as t-butylsulfinamide, can be condensed with the starting ketone to form a sulfinylimine. Subsequent diastereoselective addition of a methyl group (e.g., using a Grignard reagent) followed by acidic cleavage of the auxiliary can yield the desired (S)-amine with high enantiomeric excess, avoiding a classical resolution step[6].

Analytical Characterization: A Self-Validating Protocol

Trustworthiness in synthesis is established through rigorous analytical validation. Verifying the identity, purity, and enantiomeric excess of (1S)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine is paramount.

Standard Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess chemical purity.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

Protocol: Enantiomeric Purity by Chiral HPLC

The most critical quality attribute is the enantiomeric excess (e.e.). A self-validating High-Performance Liquid Chromatography (HPLC) method is essential.

Objective: To separate and quantify the (S) and (R) enantiomers of 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Chiral Column: Daicel Chiralpak AD-H (or similar amylose-based column).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic modifier like diethylamine (DEA). A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic amine (control sample) at 1 mg/mL in the mobile phase.

-

Prepare a sample of the synthesized (S)-amine at 1 mg/mL in the mobile phase.

-

-

Analysis Procedure:

-

Inject the racemic control sample to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the synthesized (S)-amine sample.

-

Integrate the peak areas for both enantiomers in the chromatogram.

-

-

Calculation and Validation:

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

-

The protocol is self-validating as the initial run with the racemic mixture confirms the column's ability to resolve the enantiomers, providing confidence in the analysis of the final product. A successful synthesis will show a major peak for the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer.

-

Utility in Drug Discovery and Development

Chiral amines are ubiquitous structural motifs in pharmaceuticals, present in over 40% of small-molecule drugs[2]. The title compound is a particularly valuable building block for several reasons.

-

Stereochemical Definition: The (S)-configuration provides a fixed three-dimensional orientation, which is crucial for specific interactions with chiral biological targets like enzymes and receptors.

-

Nucleophilic Amine: The primary amine serves as a key handle for introducing the scaffold into a larger molecule, most commonly through amide bond formation or reductive amination.

-

Substituted Pyridine Core: The bromo- and methyl-substituted pyridine ring offers multiple avenues for further functionalization. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl groups to modulate a compound's pharmacological profile.

The diagram below illustrates how this amine can be utilized as a key building block in a hypothetical drug discovery workflow.

References

-

Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 calculations of cohesive energy. RSC Publishing. Available at: [Link]

-

Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. ResearchGate. Available at: [Link]

-

Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. Available at: [Link]

-

ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. ResearchGate. Available at: [Link]

-

Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Enantioselective synthesis of (R)-& (S). YouTube. Available at: [Link]

-

Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Rsc.org. Available at: [Link]

- Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate. Google Patents.

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]

-

5-Bromo-4-methylpyrimidin-2-amine. PubChem. Available at: [Link]

-

(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride. Chemspace. Available at: [Link]

Sources

- 1. (1R)-1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride - C8H12BrClN2 | CSSB00138413300 [chem-space.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one | 1413285-68-3 [sigmaaldrich.com]

- 4. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline [mdpi.com]

- 5. Interrogation of fractional crystallization behavior of a newly exploited chiral resolution method for racemic 1-(pyridin-2-yl)ethylamine via DFT-D3 c ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI00523D [pubs.rsc.org]

- 6. youtube.com [youtube.com]

Chiral Pyridine Ethylamine Derivatives: A Technical Guide to Therapeutic Applications

Abstract

The structural motif of chiral pyridine ethylamine is a cornerstone in contemporary medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, stereochemical considerations, and diverse therapeutic applications of these compounds. We delve into their roles as potent agents in the management of neurodegenerative disorders, particularly Alzheimer's disease, their emerging significance in oncology, and their established utility as anticonvulsants. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental insights to facilitate further innovation in this promising area of pharmaceutical science.

Introduction: The Significance of Chirality in Pyridine-Based Therapeutics

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, a testament to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1][2] When combined with a chiral ethylamine side chain, the resulting scaffold gains a three-dimensional complexity that is crucial for stereospecific interactions with biological targets such as enzymes and receptors.[3] This stereoselectivity is a fundamental principle in modern drug design, as different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[3][4]

The therapeutic potential of chiral pyridine ethylamine derivatives spans a wide spectrum of diseases, largely due to the pyridine nitrogen's ability to act as a hydrogen bond acceptor and the chiral center's role in dictating precise molecular recognition. This guide will illuminate the synthetic strategies to access enantiomerically pure forms of these compounds and explore their mechanisms of action in key therapeutic areas.

Stereoselective Synthesis of Chiral Pyridine Ethylamines

The generation of enantiomerically pure chiral amines is a critical step in the development of these therapeutics. Several methodologies have been established to achieve high levels of stereocontrol.

Asymmetric Synthesis and Resolution

One common approach involves the asymmetric reduction of a corresponding ketone precursor. More advanced methods, however, focus on stereospecific substitutions. For instance, optically pure 1-(pyridin-2-yl)ethyl methanesulfonates can undergo reaction with various primary and secondary amines, proceeding with an inversion of configuration at the chiral center.[5] This method allows for the synthesis of a diverse library of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines.[5]

Classical resolution using chiral resolving agents, such as tartaric acid, remains a viable and often-utilized method for separating racemic mixtures of pyridine derivatives.[6]

Enzymatic Approaches

The use of enzymes, such as transaminases, has gained significant traction for the stereoselective amination of (hetero)aromatic ketones to produce chiral amines with high enantiomeric excess.[7] Engineered amine dehydrogenases have also been reported for the asymmetric synthesis of chiral α-(hetero)aryl primary amines.[7]

Experimental Protocol: Stereospecific Substitution for the Synthesis of N-Substituted (S)-1-(2-Pyridinyl)ethylamine

-

Starting Material: (R)-1-(2-pyridinyl)ethyl methanesulfonate.

-

Reaction Setup: Dissolve (R)-1-(2-pyridinyl)ethyl methanesulfonate in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Add the desired primary amine (e.g., benzylamine) to the reaction mixture. The molar ratio of the amine to the methanesulfonate is typically 1.1:1.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted (S)-1-(2-pyridinyl)ethylamine.[5]

-

Characterization: Confirm the structure and enantiomeric purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Therapeutic Applications in Neurodegenerative Diseases

Chiral pyridine ethylamine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, most notably Alzheimer's disease (AD).

Alzheimer's Disease: A Multi-pronged Attack

The pathology of Alzheimer's disease is complex, involving the aggregation of amyloid-β (Aβ) peptides and the hyperphosphorylation of tau protein.[8][9] Pyridine amine derivatives have been shown to target multiple facets of this disease.

-

BACE-1 Inhibition: Pyridine amine derivatives have been identified as effective inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key enzyme in the production of Aβ peptides.[9]

-

Inhibition of Aβ Aggregation: Certain pyridine amine derivatives can inhibit both self-induced and metal-induced aggregation of Aβ peptides.[9][10] For example, the derivative 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT) has been shown to effectively inhibit Aβ aggregation.[10]

-

Metal Chelation: The pyridine motif can chelate metal ions like copper and iron, which are implicated in Aβ aggregation and oxidative stress.[9]

-

Cholinesterase Inhibition: Some derivatives also exhibit inhibitory activity against acetylcholinesterase (AChE), which is a target for symptomatic treatment of AD.[10]

Signaling Pathway: Inhibition of Amyloid-β Production and Aggregation

Caption: Mechanism of action of chiral pyridine ethylamine derivatives in Alzheimer's disease.

Applications in Oncology

The versatility of the pyridine scaffold has led to the development of numerous anticancer agents.[11][12][13] Chiral pyridine ethylamine derivatives contribute to this field by offering enhanced selectivity and potency.

Targeting Key Cancer Pathways

-

Kinase Inhibition: Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[13] For example, they have been shown to inhibit VEGFR-2, a key regulator of angiogenesis.[11]

-

Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

-

Androgen Receptor Inhibition: In prostate cancer, steroidal pyridine derivatives have demonstrated the ability to inhibit the androgen receptor, thereby suppressing tumor growth.[12]

Experimental Workflow: In Vitro Anticancer Activity Screening

Caption: A typical workflow for evaluating the in vitro anticancer activity of novel compounds.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| Pyridine-urea derivatives | MCF-7 (Breast) | Lower than doxorubicin | VEGFR-2 phosphorylation inhibition | [11] |

| Imidazo[1,2-a]pyridine derivatives | Various | Varies | Kinase inhibition, etc. | [13] |

| Trimethoxyphenyl pyridine derivatives | HepG-2, HCT-116, MCF-7 | Significant cytotoxicity | Tubulin inhibition | [13] |

Anticonvulsant Properties

Certain chiral pyridine ethylamine derivatives have been investigated for their potential as anticonvulsant agents.[14][15]

A Case Study: N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine (AAP-Cl)

A notable example is N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine (AAP-Cl), a novel anticonvulsant.[14] A stereoselective pharmacokinetic study of its enantiomers in rats revealed that the disposition of AAP-Cl is not enantioselective, and no chiral inversion was observed.[14] This study highlights the importance of understanding the pharmacokinetic profiles of individual enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Separation of AAP-Cl

-

HPLC System: A high-performance liquid chromatography system equipped with a UV detector.

-

Chiral Column: Chirex chiral column (250 mm x 4.6 mm i.d.).

-

Mobile Phase: A mixture of hexane, ethanol, and tetrahydrofuran (280:20:40 v/v) containing trifluoroacetic acid (0.3% v/v) and triethylamine (0.018% v/v).[14]

-

Flow Rate: 0.8 ml/min.[14]

-

Detection: UV detection at an appropriate wavelength.

-

Sample Preparation: Extraction of plasma samples with ethyl acetate.[14]

-

Analysis: The separation of (+)-AAP-Cl and (-)-AAP-Cl is achieved with a resolution factor (Rs) of at least 1.4.[14]

Antimicrobial and Antiviral Applications

The therapeutic utility of pyridine derivatives extends to infectious diseases. Chiral pyridine carboxamides, for instance, have demonstrated potent antimicrobial and antifungal activities.[16][17] The introduction of chirality can enhance the specificity and efficacy of these compounds.[16] Furthermore, various pyridine derivatives have been shown to possess broad-spectrum antiviral activity against viruses such as HIV, HCV, and HBV.[18]

Conclusion and Future Directions

Chiral pyridine ethylamine derivatives represent a privileged scaffold in drug discovery, with demonstrated efficacy in a range of therapeutic areas. Their stereochemical complexity allows for fine-tuning of their interactions with biological targets, leading to improved potency and selectivity. Future research in this area will likely focus on the development of novel synthetic methodologies to access increasingly complex and diverse derivatives. Furthermore, a deeper understanding of their mechanisms of action through advanced biochemical and in vivo studies will be crucial for translating these promising compounds into clinically successful therapeutics. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in neurodegenerative diseases, oncology, and beyond.

References

- Kong, W. Q., Liu, Y., Huang, C., Zhou, L., Gao, J., Turner, N. J., & Jiang, Y. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase.

-

Ibrahim, F., & Matar, K. (2003). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats. Journal of Chromatography B, 795(2), 207-214. [Link]

- Basak, S., Mukherjee, A., & Ghosh, B. (2018). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Current Organic Chemistry, 22(14), 1386-1398.

-

Basak, S., Mukherjee, A., & Ghosh, B. (2018). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology. [Link]

-

Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 145-154. [Link]

- Panda, S. S., & Sahu, S. K. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(8), 134-142.

- A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (2020). International Journal of Pharmaceutical Sciences and Research.

-

Pyridine derivative that's been shown to be effective in treating Alzheimer's disease. ResearchGate. [Link]

- Wurz, R. P., et al. (2007). Synthesis and Resolution of Planar-Chiral Derivatives of 4-(Dimethylamino)pyridine.

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC. [Link]

-

Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

-

Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

-

Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. PMC. [Link]

-

Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [Link]

-

Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. ResearchGate. [Link]

-

Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. [Link]

-

Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]

-

Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

-

Recent Strategies for the Synthesis of Pyridine Derivatives. PubMed. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]

-

Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). PubMed. [Link]

-

Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. PMC. [Link]

-

Synthesis and properties of pyridine containing drugs and heterocycles. Sussex Figshare. [Link]

-

“Pyridine: Synthesis, Swiss-ADME and Applications.” IJNRD. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijsat.org [ijsat.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 14. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Status of Pyridine Scaffolds in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-4-methylpyridine Building Blocks

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and materials science.[1][2] As an isostere of benzene, this scaffold is present in over 7,000 drug molecules of significant medicinal importance and is a recurring motif in a multitude of natural products, vitamins, and FDA-approved pharmaceuticals.[1][3] The unique physicochemical properties of the pyridine nucleus—including its polarity, ability to form hydrogen bonds, and aqueous solubility—make it a "privileged scaffold" for the development of novel therapeutic agents.[2][4]

Among the vast library of functionalized pyridines, 5-bromo-4-methylpyridine stands out as a particularly versatile and valuable building block. Its strategic arrangement of a reactive bromine atom, a directing methyl group, and the core pyridine structure provides a robust platform for constructing complex molecular architectures. The bromine atom at the 5-position serves as a highly effective "handle" for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.[5] This guide offers an in-depth exploration of the synthesis, reactivity, and application of 5-bromo-4-methylpyridine, providing researchers, scientists, and drug development professionals with a technical overview of its utility.

Core Synthesis: Accessing the 5-Bromo-4-methylpyridine Scaffold

The efficient synthesis of substituted pyridines is critical for their use in research and development. A common and effective method for producing a key precursor, 2-amino-5-bromo-4-methylpyridine, involves the direct electrophilic bromination of 2-amino-4-methylpyridine. This transformation typically utilizes N-Bromosuccinimide (NBS) as the brominating agent, which offers high selectivity for the 5-position.[6][7] This method is advantageous as it avoids the formation of common by-products like 3-bromo or 3,5-dibromo isomers and proceeds under mild conditions with high yield.[7]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Objective: To synthesize 2-amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-amino-4-methylpyridine using NBS.[6][7]

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Water

-

Ice bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Under an ice bath, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.[7]

-

Prepare a solution of NBS (1.0 eq) in DMF.[7]

-

Add the NBS solution dropwise to the solution of 2-amino-4-methylpyridine while maintaining a low temperature with the ice bath.[6]

-

Once the addition is complete, allow the reaction mixture to stir at approximately 20°C for 8-10 hours.[7]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

-

Upon completion, pour the reaction mixture into water, which will induce the precipitation of a brown solid.[7]

-

Filter the solid using a Büchner funnel and wash thoroughly with water.[6]

-

Dry the crude product. For further purification, wash the solid with acetonitrile, followed by filtration and drying to yield the final product.[6][7]

Expected Outcome: This protocol selectively produces the 5-bromo isomer with a reported yield of up to 80%.[6][7]

Caption: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic power of 5-bromo-4-methylpyridine lies in the reactivity of its carbon-bromine bond. The C-Br bond is weaker than a C-Cl bond, which facilitates the critical oxidative addition step in palladium-catalyzed catalytic cycles, often leading to milder reaction conditions and higher yields compared to chloro-analogs.[8] This makes it an ideal substrate for a range of transformations that are central to modern synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are indispensable tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular frameworks from the 5-bromo-4-methylpyridine core.

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl structures by coupling the bromopyridine with an arylboronic acid.[9] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation.[10]

General Protocol for Suzuki-Miyaura Coupling: [9][11]

-

To a Schlenk flask, add 5-bromo-4-methylpyridine (or its derivative, 1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq).[9][11]

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[9]

-

Add an anhydrous solvent system, typically a mixture of 1,4-dioxane and degassed water (4:1 ratio).[11]

-

Stir the reaction mixture at 85-95°C for 12-18 hours, monitoring progress by TLC or LC-MS.[9][11]

-

Upon completion, perform a standard aqueous work-up and purify the product using column chromatography.

| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane | 100 | >90[12] |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 80-90 |

| 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 75-85 |

| Yields are estimated based on reactions with analogous bromopyridine substrates and may require optimization.[9][12] |

This powerful palladium-catalyzed reaction forms carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[13][14] The catalytic cycle involves oxidative addition of the bromopyridine to the Pd(0) catalyst, coordination and deprotonation of the amine, and finally, reductive elimination to yield the product.[13][15]

General Protocol for Buchwald-Hartwig Amination: [13]

-

To a dry Schlenk tube, add 2-amino-5-bromo-4-methylpyridine (1.0 eq), the desired amine (1.2 eq), a base such as cesium carbonate (Cs₂CO₃, 1.5 eq), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 10 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add an anhydrous solvent like toluene via syringe.

-

Heat the reaction mixture to 110°C with vigorous stirring.

-

Monitor progress by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through Celite to remove catalyst residues before purification.[13]

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne.[16] This reaction is characteristically co-catalyzed by palladium and copper(I) iodide.[17][18]

General Protocol for Sonogashira Coupling: [17]

-

Degas a solution of 5-bromo-4-methylpyridine (1.1 eq) in a solvent mixture like THF and triethylamine (Et₃N).

-

Add the catalysts, typically Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq).

-

After degassing for another 5 minutes, add the terminal alkyne (1.0 eq) dropwise.

-

Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.

-

Filter the mixture through Celite and purify the residue by column chromatography.

Caption: Key cross-coupling reactions of 5-bromo-4-methylpyridine.

Halogen-Metal Exchange: Generating Potent Nucleophiles

An alternative strategy for functionalizing the pyridine ring involves converting the electrophilic C-Br bond into a nucleophilic carbon center via halogen-metal exchange.

Treatment of a bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (e.g., -100°C) results in a rapid bromine-lithium exchange.[19][20] This generates a highly reactive lithiated pyridine species. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups. For instance, quenching with DMF followed by an acidic workup yields the corresponding aldehyde.[19]

General Protocol for Lithiation and Formylation: [19]

-

Dissolve 3,5-dibromo-4-methyl-pyridine (1.0 eq) in dry THF under an argon atmosphere and cool to -100°C.

-

Add n-butyllithium (1.0 eq) dropwise, maintaining the low temperature.

-

After stirring for 5 minutes, add the electrophile, such as DMF (1.5 eq).

-

Allow the reaction to warm to -78°C over 1 hour.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry, and concentrate to obtain the aldehyde.

The Grignard reaction, discovered by Victor Grignard, involves the insertion of magnesium metal into the carbon-halogen bond.[21][22] This process inverts the polarity of the carbon atom, transforming it from an electrophilic to a strongly nucleophilic center.[21][23] The resulting organomagnesium compound, or Grignard reagent, readily attacks electrophiles like aldehydes, ketones, and esters to form new C-C bonds and, ultimately, alcohols after workup.[21]

Applications in Drug Discovery: Building Biologically Active Molecules

The synthetic versatility of 5-bromo-4-methylpyridine and its derivatives makes them critical intermediates in the synthesis of biologically active molecules.[24] Substituted pyridines are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][25]

A prominent application is in the development of kinase inhibitors, a class of targeted therapy drugs that are crucial in modern oncology.[6] For example, 2-amino-5-bromo-4-methylpyridine is a key building block for inhibitors of Polo-like kinase 4 (PLK4), a master regulator of cell division.[6] Overexpression of PLK4 is linked to tumorigenesis, making it a promising therapeutic target.[6] The amino group on the pyridine ring can interact with the ATP-binding site of the kinase, while modifications at the 5-position, made possible through the cross-coupling reactions described above, allow for the fine-tuning of potency and selectivity.[6][24]

Conclusion

5-Bromo-4-methylpyridine is a powerful and adaptable building block that provides chemists with a reliable entry point for the synthesis of a diverse array of complex molecules. Its capacity to undergo a wide range of transformations—most notably palladium-catalyzed cross-coupling reactions and halogen-metal exchanges—cements its status as a high-value intermediate. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of the reactivity and synthetic protocols associated with this scaffold is essential for the efficient design and execution of innovative synthetic campaigns.

References

- De, S., Kumar S, A., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- BenchChem Technical Support Team. (2025). The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. Benchchem.

- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Chemical Vendor. (n.d.). The Chemical Versatility of 5-Bromo-4-methylpyridine-2-carboxylic Acid. Chemical Vendor Website.

- BenchChem Technical Support Team. (2025).

- Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- BenchChem Technical Support Team. (2025).

- Guidechem. (2020). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ. Guidechem.

- BenchChem Technical Support Team. (2025).

- Wikipedia. (n.d.).

- Rasool, N., et al. (2017).

- Chemistry LibreTexts. (2023).

- National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

- National Institutes of Health (NIH). (n.d.).

- Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.

- Department of Chemistry, University of Missouri. (n.d.). The Grignard Reaction. University of Missouri.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.

- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.

- BenchChem Technical Support Team. (2025). Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.

- Wikipedia. (n.d.). Grignard reagent. Wikipedia.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 20. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. community.wvu.edu [community.wvu.edu]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Grignard reagent - Wikipedia [en.wikipedia.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. openaccessjournals.com [openaccessjournals.com]

solubility profile of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences.[1] For an active pharmaceutical ingredient (API) like (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, its solubility profile across a range of organic solvents is a critical determinant of its developability. It influences everything from the ease of synthesis and purification to the choice of formulation strategies and ultimately, the drug's bioavailability.[2][3] A comprehensive understanding of an API's solubility is therefore not just an academic exercise but a fundamental prerequisite for successful drug development.

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a substituted pyridine derivative. Its molecular structure, featuring a basic nitrogen in the pyridine ring, a primary amine, and lipophilic bromo and methyl groups, suggests a nuanced solubility behavior that will be highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4][5] This principle is governed by the intermolecular forces between the solute and solvent molecules. For (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine, the key structural features influencing its solubility are:

-

Polarity: The presence of the nitrogen-containing pyridine ring and the ethylamine side chain introduces polarity and the capacity for hydrogen bonding.

-

Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

-

Lipophilicity: The bromo and methyl substituents, along with the aromatic ring, contribute to the molecule's lipophilic character.

Based on these features, we can anticipate the following solubility trends:

-

High Solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the amine and pyridine nitrogen.

-

Moderate to Good Solubility in polar aprotic solvents (e.g., DMSO, DMF) which can participate in dipole-dipole interactions.[5]

-

Lower Solubility in non-polar solvents (e.g., hexane, toluene) where the polar interactions of the solute with itself are stronger than its interactions with the solvent.

The interplay of these factors is visually represented in the diagram below.

Caption: Key molecular interactions governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[6][7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

(1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. Adsorption of the compound to the filter material should be checked and accounted for.[8]

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analytical Quantification:

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the dissolved (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in the samples from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

The experimental workflow is outlined in the following diagram:

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner, typically in a tabular format. This allows for easy comparison of the solubility of (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine in different organic solvents and at different temperatures.

Table 1: Illustrative Solubility Data for (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Polar Protic | Methanol | 25 | > 100 |

| Ethanol | 25 | 85.2 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| N,N-Dimethylformamide (DMF) | 25 | 95.7 | |

| Acetonitrile | 25 | 30.5 | |

| Non-Polar | Toluene | 25 | 1.2 |

| Hexane | 25 | < 0.1 | |

| Other | Dichloromethane | 25 | 15.8 |

| Ethyl Acetate | 25 | 5.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The effect of temperature on solubility should also be noted. For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[1][9]

Conclusion

Determining the solubility profile of a novel compound such as (1S)-1-(5-bromo-4-methyl(2-pyridyl))ethylamine is a critical step in its development pathway. While specific data for this molecule is not widely published, a thorough understanding of the principles of solubility combined with a robust experimental methodology like the shake-flask method allows for the generation of high-quality, reliable data. This information is invaluable for guiding decisions in chemical process development, formulation design, and ultimately, for the successful translation of a promising molecule into a viable drug product.

References

- A review of methods for solubility determination in biopharmaceutical drug characterization. (2019). Journal of Pharmaceutical and Biomedical Analysis.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Journal of Pharmaceutical Sciences.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Solubility: An overview. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.

- What factors affect solubility?. (2022). AAT Bioquest.

- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.

- Solubility of Organic Compounds. (2021). Chemistry Steps.

Sources

- 1. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 2. rheolution.com [rheolution.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raytor.com [raytor.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

The Ascendancy of Brominated Pyridine Chiral Amines: A Technical Guide to Their History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry and catalysis, and the introduction of both chirality and a bromine substituent has given rise to a class of molecules with immense synthetic and therapeutic potential: brominated pyridine chiral amines. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of these valuable compounds. From their conceptual origins rooted in early pyridine chemistry to the advent of sophisticated asymmetric catalytic methods, we will explore the key milestones and scientific minds that have shaped this field. This guide will delve into the mechanistic underpinnings of pivotal synthetic strategies, offering detailed experimental protocols and highlighting the causality behind methodological choices. Through a blend of historical context and practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical class of chiral building blocks.

Introduction: The Strategic Convergence of Chirality, Pyridine, and Bromine

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties, including its aromaticity and the Lewis basicity of the nitrogen atom, make it a versatile scaffold for molecular design.[2] The introduction of a chiral center transforms a pyridine derivative into a molecule capable of stereospecific interactions, a critical feature for drug-target engagement and asymmetric catalysis. Chiral amines, in particular, are fundamental building blocks in the synthesis of a significant portion of commercially available drugs.

The further incorporation of a bromine atom onto the pyridine ring adds another layer of strategic advantage. The bromo substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.[3] This convergence of a chiral amine, a pyridine core, and a bromine atom creates a powerful trifecta: a scaffold with inherent biological relevance, stereochemical control, and synthetic versatility. This guide will trace the historical and scientific journey that has led to our current understanding and utilization of these remarkable molecules.

A Historical Odyssey: From Pyridine's Discovery to the Dawn of Asymmetric Synthesis

The story of brominated pyridine chiral amines is intrinsically linked to the broader history of pyridine chemistry and the development of asymmetric synthesis.

Early Encounters with Pyridine and its Halogenated Derivatives

The journey begins with the discovery of pyridine itself. In 1849, the Scottish scientist Thomas Anderson first isolated this foundational heterocycle from bone oil.[4] For many decades that followed, the chemistry of pyridine was explored, leading to an understanding of its aromatic character and reactivity. The inherent electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, while electrophilic substitution requires more forcing conditions.

The bromination of pyridines, a key step in the synthesis of our target molecules, has been studied for over a century. Early methods often involved harsh conditions and resulted in mixtures of products. For instance, the direct bromination of 2-aminopyridine can lead to the formation of both 2-amino-5-bromopyridine and the undesired 2-amino-3,5-dibromopyridine.[3] Over the years, more selective and efficient bromination methods have been developed, utilizing reagents like N-bromosuccinimide (NBS) to achieve better regiocontrol.[5]

The Emergence of Asymmetric Synthesis and Chiral Ligands

The concept of asymmetric synthesis, the ability to create a single enantiomer of a chiral molecule, has its roots in the late 19th and early 20th centuries. However, it was the development of chiral ligands in the mid-20th century that revolutionized the field, enabling the use of catalytic amounts of a chiral substance to generate large quantities of an enantiomerically enriched product. The development of chiral pyridine-containing ligands has been a significant area of research for over half a century, with early examples demonstrating their potential in asymmetric catalysis.[6][7]

The following diagram illustrates the conceptual evolution leading to the targeted synthesis of brominated pyridine chiral amines.

Caption: Conceptual timeline from pyridine's discovery to modern synthesis.

The Discovery and Rise of a Privileged Scaffold

While it is challenging to pinpoint a single "discovery" of brominated pyridine chiral amines as a class, their emergence as valuable compounds can be traced through key applications in pharmaceuticals and the development of powerful synthetic methodologies.

A Pharmaceutical Impetus: The Case of Zimelidine

A significant early example of a biologically active molecule featuring a brominated pyridine moiety is the antidepressant drug zimelidine, (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine.[6][8] Developed in the late 1970s and early 1980s, zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs). Its synthesis involved the use of 3-bromopyridine as a key starting material.[6] Although zimelidine was later withdrawn from the market due to side effects, its development highlighted the potential of incorporating a brominated pyridine ring into neurologically active compounds. The synthesis of zimelidine and its analogues spurred further research into the preparation of pyridylallylamines and related structures.[6]

The Advent of Modern Catalytic C-N Coupling: A Synthetic Revolution

The true explosion in the accessibility and variety of brominated pyridine chiral amines came with the development of modern transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This powerful reaction allows for the direct formation of a carbon-nitrogen bond between an aryl halide (such as a bromopyridine) and an amine. The ability to perform this coupling with chiral amines in a stereoretentive manner opened the door to the efficient synthesis of a vast array of enantioenriched brominated pyridine chiral amines.

The following diagram illustrates the general principle of the Buchwald-Hartwig amination for the synthesis of brominated pyridine chiral amines.

Caption: Key components of the Buchwald-Hartwig amination.

Synthetic Methodologies: A Technical Deep Dive